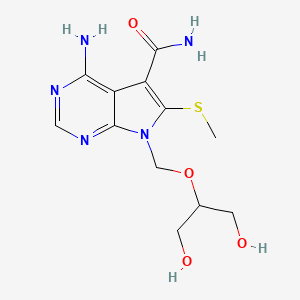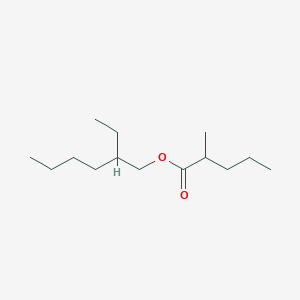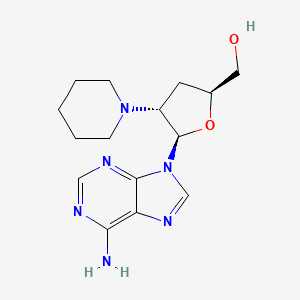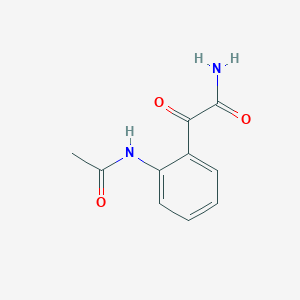
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety.
Deprotection: The protecting groups are removed to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization.
化学反应分析
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
科学研究应用
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用机制
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-xylofuranosyl)
- 9H-Purin-6-amine, 9-(2-deoxy-2-chloro-beta-D-xylofuranosyl)
- 9H-Purin-6-amine, 9-(2-deoxy-2-hydroxy-beta-D-xylofuranosyl)
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct biological activities. For example, the presence of the dimethylamino group can enhance its ability to interact with target enzymes and improve its pharmacokinetic properties.
属性
CAS 编号 |
134934-99-9 |
|---|---|
分子式 |
C12H18N6O3 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(dimethylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)8-9(20)6(3-19)21-12(8)18-5-16-7-10(13)14-4-15-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9+,12-/m1/s1 |
InChI 键 |
GKRIKPNTHXMECI-QRKAXHLRSA-N |
手性 SMILES |
CN(C)[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
CN(C)C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


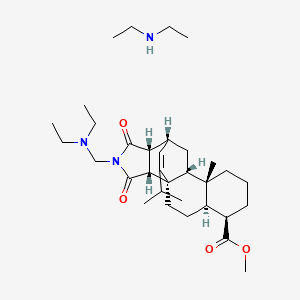
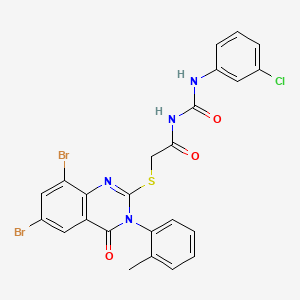
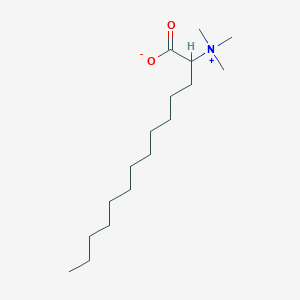
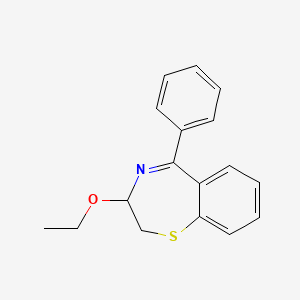

![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
